molecular formula C20H21ClN4O4S B2806751 4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-19-1

4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2806751
M. Wt: 448.92
InChI Key: KVHQXKOQPVFTTQ-UHFFFAOYSA-N
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Description

The compound “4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups including a sulfamoyl group, an oxadiazole ring, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the sulfamoyl group could potentially introduce some polarity into the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the sulfamoyl group could potentially make it somewhat polar, which would affect its solubility in different solvents .

Scientific Research Applications

Crystal Structure and Biological Studies

  • A study on derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, closely related to the compound , focused on their synthesis, crystal structure, and biological activities. These compounds exhibited significant antibacterial and antioxidant activities (Karanth et al., 2019).

Nematocidal Activity

  • Novel 1,2,4-oxadiazole derivatives, which share a core structure with the compound of interest, were synthesized and evaluated for their nematocidal activities. Certain derivatives demonstrated promising nematocidal effects against Bursaphelenchus xylophilus (Liu et al., 2022).

Antimycobacterial Screening

  • Research on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives indicated significant in vitro antitubercular activities against Mycobacterium tuberculosis (Nayak et al., 2016).

Anticancer Evaluation

  • A series of substituted benzamides with a 1,3,4-oxadiazol-2-yl moiety, similar to the compound , were synthesized and evaluated for their anticancer activity against various cancer cell lines, showing promising results (Ravinaik et al., 2021).

Photolysis Studies

  • The photolysis of 1,3,4-oxadiazoles, akin to the compound of interest, in alcohols, leads to interesting chemical transformations, highlighting their potential use in photochemical applications (Tsuge et al., 1977).

Anti-Inflammatory and Anti-Cancer Agents

  • Novel benzamide/benzene sulfonamides containing a 1,3,4-oxadiazol-2-yl moiety were synthesized and evaluated for their anti-inflammatory and anti-cancer activities (Gangapuram & Redda, 2009).

Pro-Apoptotic Anticancer Agents

  • Indapamide derivatives, structurally similar to the compound , demonstrated proapoptotic activity against melanoma cell lines, showing potential as anticancer agents (Yılmaz et al., 2015).

Pharmacological Evaluation and Molecular Docking

  • N-substituted 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial potential and enzyme inhibition capabilities, providing insights into their potential pharmacological applications (Siddiqui et al., 2014).

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4S/c1-3-4-13-25(2)30(27,28)15-11-9-14(10-12-15)18(26)22-20-24-23-19(29-20)16-7-5-6-8-17(16)21/h5-12H,3-4,13H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHQXKOQPVFTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

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